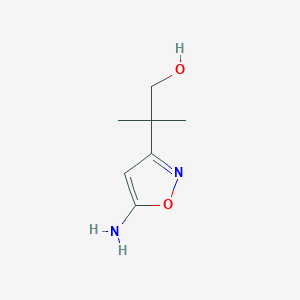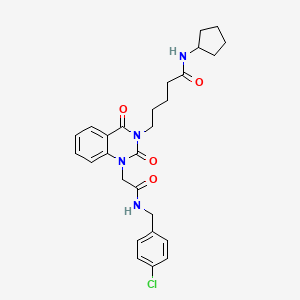![molecular formula C12H19NO3 B2833779 1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one CAS No. 2308316-14-3](/img/structure/B2833779.png)
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DA-8159 and has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of DA-8159 involves its interaction with GABA receptors. GABA receptors are ionotropic receptors that are responsible for mediating the inhibitory effects of GABA in the brain. DA-8159 has been found to bind to a specific site on the GABA receptor, which results in an increase in the activity of the receptor. This leads to an increase in the inhibitory effects of GABA, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DA-8159 are largely mediated by its interaction with GABA receptors. Studies have shown that DA-8159 can increase the inhibitory effects of GABA, which can lead to a range of effects such as sedation, anxiolysis, and anticonvulsant activity. DA-8159 has also been found to have anti-inflammatory effects, which may be mediated by its interaction with other receptors in the body.
実験室実験の利点と制限
One of the main advantages of using DA-8159 in lab experiments is its specificity for GABA receptors. This makes it a valuable tool for studying the role of GABA receptors in various physiological and behavioral processes. However, one limitation of using DA-8159 is its relatively low potency compared to other GABA receptor modulators. This can make it difficult to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on DA-8159. One area of interest is the development of more potent analogs of DA-8159 that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the anti-inflammatory effects of DA-8159 and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of DA-8159 and its effects on other neurotransmitter systems in the brain.
合成法
The synthesis of DA-8159 involves several steps that require careful attention to detail. The first step involves the reaction of 2-methyl-3-butyn-2-ol with 1,3-dichloro-2-propanol to form a chlorohydrin intermediate. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane in the presence of a base to form the spirocyclic lactone. The final step involves the reaction of the spirocyclic lactone with propargylamine to form DA-8159.
科学的研究の応用
DA-8159 has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields. One of the most promising applications of DA-8159 is in the field of neuroscience. Studies have shown that DA-8159 can modulate the activity of GABA receptors, which are important for regulating neuronal excitability. This makes DA-8159 a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
特性
IUPAC Name |
1-(3,8-dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-5-8-16-10-12(9-13)3-6-15-7-4-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMBBREVBHHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


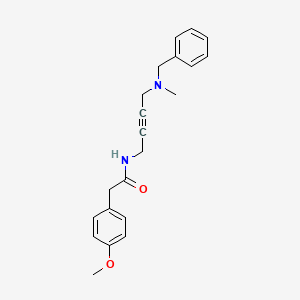
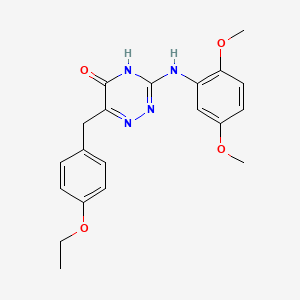
![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)

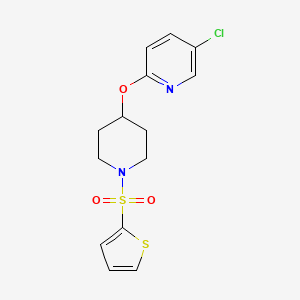

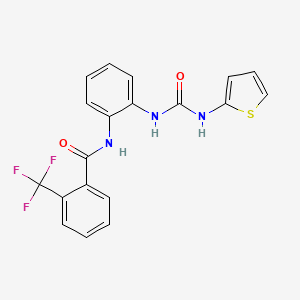
![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)
